molecular formula C15H15BrN2O2S B6440044 5-bromo-N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]pyridine-3-carboxamide CAS No. 2549053-20-3

5-bromo-N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]pyridine-3-carboxamide

Cat. No.: B6440044
CAS No.: 2549053-20-3
M. Wt: 367.3 g/mol
InChI Key: PMBAQVLHKDSHKG-UHFFFAOYSA-N
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Description

The compound “5-bromo-N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]pyridine-3-carboxamide” is a complex organic molecule. It contains a pyridine ring, which is a basic aromatic ring with a nitrogen atom, and a benzothiophene, which is a polycyclic aromatic compound containing a benzene ring fused to a thiophene ring. The presence of a carboxamide group (-CONH2) suggests that it could participate in hydrogen bonding, potentially influencing its physical properties and reactivity .


Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, is likely to be quite complex. The benzothiophene and pyridine rings are aromatic and planar, contributing to the overall stability of the molecule. The hydroxy and carboxamide groups may allow for hydrogen bonding, which could influence the compound’s solubility and reactivity .


Chemical Reactions Analysis

The compound contains several functional groups that could potentially undergo various chemical reactions. For example, the bromo group on the pyridine ring could be displaced by a nucleophile in a substitution reaction. The carboxamide group could participate in hydrolysis or condensation reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of a carboxamide group and a hydroxy group suggests that the compound might have some degree of solubility in water. The aromatic rings could contribute to its stability and potentially its lipophilicity .

Safety and Hazards

Without specific data, it’s hard to comment on the safety and hazards associated with this compound. As with any chemical, safe handling practices should be followed to minimize risk .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. If it shows biological activity, it could be of interest in medicinal chemistry for drug development .

Properties

IUPAC Name

5-bromo-N-[(4-hydroxy-6,7-dihydro-5H-1-benzothiophen-4-yl)methyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrN2O2S/c16-11-6-10(7-17-8-11)14(19)18-9-15(20)4-1-2-13-12(15)3-5-21-13/h3,5-8,20H,1-2,4,9H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMBAQVLHKDSHKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CS2)C(C1)(CNC(=O)C3=CC(=CN=C3)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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